3-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol
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Overview
Description
3-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol is a complex organic compound that features a biphenyl core substituted with a fluorine atom, a pyrrolidin-1-ylsulfonyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of the biphenyl intermediate with pyrrolidine and a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom and the sulfonyl group can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybiphenyl: Lacks the pyrrolidin-1-ylsulfonyl group.
4-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]: Lacks the fluorine atom.
3-Fluoro-3’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol: Has a methylsulfonyl group instead of the pyrrolidin-1-ylsulfonyl group.
Uniqueness
The combination of the fluorine atom, the pyrrolidin-1-ylsulfonyl group, and the hydroxyl group in 3-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol provides a unique set of chemical properties that can be exploited for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-fluoro-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c17-15-11-13(6-7-16(15)19)12-4-3-5-14(10-12)22(20,21)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTIAUQAIHYPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684586 |
Source
|
Record name | 3-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-99-2 |
Source
|
Record name | 3-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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